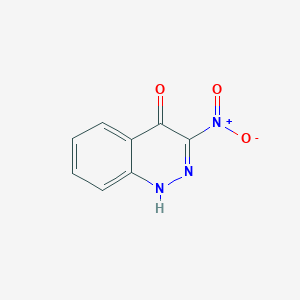

3-Nitrocinnolin-4(1h)-one

Description

Overview of Cinnoline (B1195905) and Cinnolinone Structural Motifs in Organic Chemistry

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. mdpi.comnih.gov This nitrogen-containing scaffold is of considerable interest in medicinal and synthetic chemistry due to its unique structural and electronic properties. pnrjournal.comzenodo.org Cinnoline and its derivatives are isosteric to other important heterocycles like quinoline (B57606) and isoquinoline. mdpi.com The cinnoline ring system is a versatile building block for a variety of compounds with diverse applications. mdpi.comzenodo.org

Cinnolinones, which are oxidized derivatives of cinnoline, represent a particularly important subclass. These compounds are characterized by a carbonyl group within the heterocyclic ring. The presence of this keto functional group, along with the nitrogen atoms, significantly influences the molecule's reactivity and potential for forming various derivatives. nih.gov The structural motif of cinnolinone is a key feature in many biologically active compounds. mdpi.comresearchgate.net

Historical Context of Nitrocinnolinone Synthesis and Reactivity Research

The synthesis of the cinnoline ring system was first reported in 1883 by Victor von Richter. pnrjournal.comwikipedia.org The parent compound, cinnoline, was synthesized in 1897. thieme-connect.de Much of the foundational research on this ring system occurred between the 1940s and 1960s. thieme-connect.de

The introduction of a nitro group to the cinnoline or cinnolinone core has been a strategy to modulate the electronic properties and reactivity of these heterocycles. For instance, the nitration of 7-bromo-6-chlorocinnolin-4-ol (B11796563) with nitric acid in sulfuric acid yields 7-bromo-6-chloro-3-nitrocinnolin-4-ol. google.com Similarly, the nitration of 6-bromo-7-fluorocinnolin-4-ol results in 6-bromo-7-fluoro-3-nitrocinnolin-4-ol. google.com These reactions highlight the methods used to introduce the nitro group at the 3-position of the cinnolinone ring. Research has also explored the synthesis of other nitrocinnolinone derivatives, such as 3-acetyl-8-nitrocinnolin-4(1H)-one and 3-acetyl-6-nitrocinnolin-4(1H)-one. wisdomlib.org

Rationale for Dedicated Academic Inquiry into 3-Nitrocinnolin-4(1H)-one

Unique Structural Features and Electronic Configuration of this compound

The structure of this compound is characterized by the planar, bicyclic cinnolinone core with a nitro group substituted at the 3-position. The presence of the electron-withdrawing nitro group significantly influences the electron distribution within the aromatic system.

The general electron configuration of an atom dictates its chemical properties. libretexts.orgiitk.ac.in Electrons are arranged in shells and subshells, with the valence electrons in the outermost shell determining the element's reactivity. libretexts.org The arrangement of electrons follows principles like the Aufbau principle and Hund's rule. libretexts.orgwikipedia.org For example, the electron configuration of nitrogen (atomic number 7) is 1s²2s²2p³. iitk.ac.in In the context of this compound, the electronic configuration of the constituent atoms, particularly the nitrogen and oxygen atoms of the nitro group and the nitrogen atoms of the cinnoline ring, creates a molecule with distinct regions of electron density. This electronic arrangement is crucial for its reactivity and potential interactions.

The combination of the cinnolinone scaffold and the nitro group at a key position creates a unique electronic profile, making it a subject of interest for further study.

Theoretical Potential in Chemical Transformations and Material Science

The unique electronic and structural features of this compound suggest its potential as a versatile building block in various chemical transformations. The electron-deficient nature of the ring system, enhanced by the nitro group, makes it susceptible to nucleophilic attack, a common strategy in the synthesis of more complex molecules.

In the realm of material science, organic molecules with specific electronic properties are explored for applications such as corrosion inhibitors. evitachem.com The ability of heterocyclic compounds to adsorb onto metal surfaces is a key characteristic for this application. While specific studies on this compound in this area are not detailed in the provided search results, the general class of nitrogen-containing heterocycles is known for such potential. Further research could explore the utility of this specific compound in the development of new materials.

Structure

3D Structure

Properties

Molecular Formula |

C8H5N3O3 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

3-nitro-1H-cinnolin-4-one |

InChI |

InChI=1S/C8H5N3O3/c12-7-5-3-1-2-4-6(5)9-10-8(7)11(13)14/h1-4H,(H,9,12) |

InChI Key |

AFHZQZHDZXEWQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NN2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Nitrocinnolin 4 1h One and Its Derivatives

Retrosynthetic Analysis Approaches for the 3-Nitrocinnolin-4(1H)-one Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For this compound, the analysis can be approached from two main perspectives: the installation of the nitro group and the construction of the bicyclic cinnolinone core.

The presence of the nitro group at the C3 position offers two primary retrosynthetic disconnection strategies:

Late-Stage Nitration: This approach involves the synthesis of the parent cinnolin-4(1H)-one scaffold first, followed by a direct nitration reaction to introduce the nitro group at the C3 position. This strategy is advantageous if the cinnolinone core is readily accessible. However, the challenge lies in the regioselectivity of the nitration, as the electronic properties of the cinnolinone ring may direct the nitration to other positions.

Early-Stage Introduction of the Nitro Group: This strategy involves incorporating the nitro group into one of the starting materials before the cyclization to form the cinnolinone ring. This approach offers better control over the regiochemistry of the final product. A key synthon for this strategy would be a precursor that already contains the required nitro-substituted carbon fragment that will become the C3 of the cinnolinone.

The formation of the cinnolinone ring is a crucial step in the synthesis. Several disconnection strategies can be envisioned based on established ring-forming reactions:

Richter-Type Cyclization: This is a classical method for cinnoline (B1195905) synthesis. Disconnecting the N1-N2 and C3-C4 bonds suggests a precursor such as an ortho-alkynylaryldiazonium salt. In the context of this compound, this would require a starting material like 2-(2-nitroethynyl)aniline, which upon diazotization would undergo cyclization.

Hydrazone Cyclization: Another common approach involves the cyclization of a suitably substituted aryl hydrazone. Disconnection of the N1-C8a and N2-C3 bonds could lead to a precursor like a 2-acylphenylhydrazine derivative, which would need to incorporate the nitro group in the acyl portion.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the this compound core in a convergent and efficient manner. Modern annulation reactions, particularly those employing transition metal catalysis, offer powerful tools for achieving this.

Annulation reactions involve the formation of a new ring onto an existing scaffold. For the synthesis of this compound, these reactions would typically involve the construction of the pyridazinone ring onto a benzene (B151609) precursor.

Transition metal-catalyzed C–H activation has emerged as a highly effective strategy for the synthesis of heterocyclic compounds. Rhodium(III) and Ruthenium(II) catalysts have been successfully employed in the synthesis of cinnoline derivatives through cascade oxidative coupling and cyclization reactions. nih.govrsc.org

These reactions typically involve the coupling of an aryl precursor bearing a directing group with an alkyne or another coupling partner. For the synthesis of this compound, a potential strategy would involve the Rh(III)-catalyzed reaction of a Boc-arylhydrazine with a nitro-substituted alkyne. The reaction proceeds through a C-H activation of the arylhydrazine, followed by insertion of the alkyne and subsequent intramolecular cyclization to afford the cinnoline scaffold. nih.gov Similarly, Ru(II)-catalyzed C–H activation/annulation reactions of N-aryl-pyrazolidinones with sulfoxonium ylides have been reported to produce cinnoline-fused pyrazolidinones, suggesting the potential applicability of this catalyst system to the synthesis of the cinnolinone core. rsc.org

| Catalyst System | Substrates | Reaction Type | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|

| [RhCp*Cl2]2 / AgSbF6 | Boc-arylhydrazines and alkynes | Cascade oxidative coupling/cyclization | High potential by using a nitro-substituted alkyne as the coupling partner. | nih.gov |

| [Ru(p-cymene)Cl2]2 / Zn(OTf)2 | N-aryl-pyrazolidinones and sulfoxonium ylides | C–H activation/annulation | Applicable for the synthesis of the core cinnolinone structure. The nitro group would need to be present on the starting materials or introduced later. | rsc.org |

The Povarov reaction is a [4+2] cycloaddition for the synthesis of tetrahydroquinolines. An analogous "azo-Povarov reaction" has been developed for the synthesis of cinnoline derivatives. nih.gov In this reaction, an N-carbonyl aryldiazene acts as a 4π electron donor, which reacts with a 2π component, such as a dienophile.

For the synthesis of the cinnolinone scaffold, a scandium(III) triflate-catalyzed [4+2] annulation of an N-carbonyl aryldiazene with a suitable dienophile could be employed. To achieve the this compound target, a dienophile containing a nitro group or a precursor that can be readily converted to a nitro group would be required. This approach offers a convergent route to the cinnoline core with the potential for good control over stereochemistry. nih.gov

| Catalyst | Reactants | Reaction Type | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|

| Sc(OTf)3 | N-carbonyl aryldiazenes and cyclopentadiene | Azo-Povarov [4+2] annulation | Adaptable by using a nitro-substituted dienophile to introduce the nitro group at the desired position. | nih.gov |

Cyclization Reactions

Cyclization reactions represent a cornerstone in the synthesis of the cinnolinone heterocyclic system. These methods involve the formation of the core bicyclic structure from acyclic or monocyclic precursors through the intramolecular formation of one or more bonds.

Reductive Cyclization Approaches from Nitro-Substituted Precursors

Reductive cyclization is a powerful strategy for synthesizing heterocyclic compounds, including cinnolinones, from ortho-nitro-substituted aromatic precursors. wikipedia.org This approach hinges on the chemical reduction of a nitro group to an amino group, which then acts as an intramolecular nucleophile to trigger ring closure. The key precursor is typically an o-nitrophenyl compound bearing a side chain that can accept the nucleophilic attack from the newly formed amino group. organic-chemistry.org

A common pathway involves the reaction of a 2-nitrophenyl hydrazine (B178648) derivative with a carbonyl compound, such as methyl pyruvate. ijper.org The resulting hydrazone intermediate contains the necessary components for cyclization. The critical step is the selective reduction of the nitro group. Various reducing agents have been employed for this transformation, with the choice of reagent influencing the reaction's efficiency and selectivity. organic-chemistry.org For instance, sodium dithionite (B78146) (Na₂S₂O₄) has been effectively used to reduce the nitro group in 2-nitrophenyl hydrazone derivatives, leading to the formation of the corresponding amine, which subsequently cyclizes to yield a 3-methylcinnoline-4(1H)-one derivative. ijper.org Other established reducing systems for converting aromatic nitro groups include metals in acidic media, such as iron in hydrochloric acid (Fe/HCl) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). organic-chemistry.org

The general mechanism involves the reduction of the -NO₂ group to an -NH₂ group, which then attacks a carbonyl or other electrophilic center in the side chain, followed by dehydration or elimination to form the final aromatic cinnolinone ring. The efficiency of this method is demonstrated by its ability to produce substituted quinolines, a related heterocyclic system, in good yields from o-nitrophenyl propargyl alcohols. organic-chemistry.org

| Precursor Type | Reducing Agent/Conditions | Key Transformation | Resulting Heterocycle |

|---|---|---|---|

| 2-Nitrophenyl hydrazone derivative | Sodium dithionite (Na₂S₂O₄) | Reduction of NO₂ to NH₂, followed by intramolecular cyclization. | 3-Methylcinnoline-4(1H)-one ijper.org |

| o-Nitrophenyl propargyl alcohol | Fe/HCl or SnCl₂/HCl | Reduction of NO₂ to NH₂, followed by acid-catalyzed rearrangement and cyclization. | Substituted Quinoline (B57606) organic-chemistry.org |

| 2′-Nitrochalcone | HCOOH/Ac₂O, Pd/Ru catalyst | Reductive carbonylation and cyclization. | 4-Quinolone mdpi.com |

Intramolecular Cyclization of Hydrazone Derivatives

The intramolecular cyclization of hydrazone derivatives is a fundamental and versatile method for constructing nitrogen-containing heterocycles. This strategy is central to several named reactions, including the Borsche-Drechsel cyclization, which is analogous to the well-known Fischer indole (B1671886) synthesis. wikipedia.orgjakami.debohrium.com In this type of reaction, an arylhydrazone, typically formed from the condensation of an arylhydrazine and a carbonyl compound, undergoes an acid-catalyzed intramolecular cyclization. jakami.de

The mechanism, similar to the Fischer indole synthesis, involves the protonation of the hydrazone, followed by a acs.orgacs.org-sigmatropic rearrangement. wikipedia.orgbohrium.com This rearrangement creates a new C-C bond and sets the stage for the subsequent ring-closing step. The final steps involve the elimination of an amine (such as ammonia) to generate the aromatic heterocyclic ring. wikipedia.org While the classic Borsche-Drechsel reaction yields tetrahydrocarbazoles from cyclohexanone (B45756) arylhydrazones, the underlying principle of acid-catalyzed cyclization of a hydrazone is applicable to the synthesis of the cinnoline ring system from different precursors. jakami.dedrugfuture.com For example, arylhydrazones derived from α-halocarbonyl compounds have been investigated as precursors for cinnolines via intramolecular Friedel-Crafts alkylation, although this can be challenging with electron-deactivated aromatic rings. A more direct application involves the cyclization of hydrazone derivatives with reagents like sodium dithionite to form cinnolin-4(1H)-one structures. ijper.org

Cyclization of 1H-Indol-1-amines

The synthesis of cinnolinones from 1H-indol-1-amine precursors represents a less common but mechanistically plausible ring-expansion strategy. This approach would involve the transformation of the five-membered pyrrole (B145914) ring of the indole system into the six-membered pyridazine (B1198779) ring of the cinnolinone. The starting material, a 1-aminoindole (B1208307), possesses the requisite N-N bond that will become the N1-N2 bond of the cinnoline core.

The transformation could conceptually proceed via an oxidative ring cleavage of the indole 2,3-double bond. Treatment of the 1-aminoindole with a suitable oxidizing agent could cleave the C2-C3 bond to form a dicarbonyl intermediate or a related species. This new intermediate would then undergo intramolecular cyclization, where one of the newly formed carbonyl groups condenses with the exocyclic nitrogen of the original 1-amino group to form the six-membered cinnolinone ring. While specific, high-yield protocols for the synthesis of this compound via this route are not widely documented in literature, the strategy remains a viable synthetic design based on established principles of chemical reactivity.

Condensation Reactions

Condensation reactions, which involve the joining of two or more molecules with the loss of a small molecule like water, are integral to the synthesis of the cinnoline core. Several classic named reactions fall under this category, providing reliable pathways to cinnolin-4-ones and their derivatives.

The Widman-Stoermer synthesis is a notable example, involving the diazotization of o-aminostyrenes or other o-aminoaryl compounds containing an adjacent unsaturated carbon-carbon bond. colab.wsquimicaorganica.org The reaction is initiated by treating the o-amino precursor with sodium nitrite (B80452) in the presence of acid to form a diazonium salt. colab.ws This highly reactive intermediate then undergoes an intramolecular cyclization, where the diazonium group attacks the double bond to form the cinnoline ring. The reaction's success can be influenced by the substituents on the double bond; electron-donating groups tend to facilitate the cyclization. colab.ws

Another important method is the Neber-Bössel synthesis , which provides a route to 3-hydroxycinnolines (which exist in tautomeric equilibrium with cinnolin-3(1H)-ones). researchgate.net This reaction starts with the diazotization of o-aminophenyl oximes, followed by cyclization.

These methods highlight a general strategy where an o-aminoaryl precursor is first converted to a diazonium salt, which then serves as an internal electrophile to close the ring by reacting with a suitably positioned nucleophilic side chain. researchgate.net

Azo Coupling Reactions

Azo coupling reactions provide an alternative and powerful route to the cinnoline ring system. This method involves the electrophilic substitution reaction of an aromatic diazonium salt with a compound containing an active methylene (B1212753) group. researchgate.net The product of this initial coupling is an azo compound, which can then be cyclized to form the cinnoline ring.

The process begins with the diazotization of an aromatic amine to generate the aryldiazonium salt. This electrophile is then reacted with a nucleophile, such as a 1,3-dicarbonyl compound or other active methylene compounds. The substitution typically occurs at the active methylene carbon. The resulting intermediate, an arylazo-substituted methylene compound, contains the pre-formed Ar-N=N-C- moiety. The final step is an intramolecular cyclization, often acid- or base-catalyzed, where a nucleophilic atom from the aryl ring attacks the side chain, leading to the formation of the heterocyclic ring of the cinnoline system. This approach is highly versatile as it allows for the introduction of various substituents on both the aromatic ring and the newly formed heterocyclic ring by choosing appropriately substituted starting materials. researchgate.net

Synthetic Strategies for Functionalization of the Cinnolinone Core at Specific Positions

Functionalization of the pre-formed this compound core is crucial for developing derivatives with tailored properties. The reactivity of the cinnolinone ring system is dictated by the electronic properties of its constituent atoms and substituents. The ring system consists of a benzene ring fused to a pyridazinone ring. The pyridazinone portion is generally electron-deficient due to the two adjacent nitrogen atoms and the carbonyl group, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. nih.govresearchgate.net Conversely, the fused benzene ring (carbocyclic part) behaves more like a typical aromatic ring and is the primary site for electrophilic substitution. researchgate.net

The presence of the nitro group at the C3 position and the carbonyl group at the C4 position strongly deactivates the heterocyclic ring towards electrophilic attack. Electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, would be expected to occur on the benzene portion of the molecule (positions C5, C6, C7, and C8). The precise location is directed by the existing ring system, which generally directs incoming electrophiles to the C6 and C8 positions.

Nucleophilic aromatic substitution (SNAr) is more likely to occur on the electron-deficient pyridazinone ring. wikipedia.org A good leaving group, such as a halogen, at positions like C3 or C4 would be readily displaced by nucleophiles. mdpi.com For the parent this compound, nucleophilic attack might be directed at the carbon atoms of the heterocyclic ring, although without a leaving group, such reactions are less common unless they proceed via addition-elimination mechanisms involving hydride loss, which requires strong activation. Functionalization can also be achieved via modification of the existing nitro group, for example, by reduction to an amino group, which can then be further derivatized.

| Position(s) | Reagent Type | Expected Reactivity & Rationale |

|---|---|---|

| C3 | Nucleophile | Low reactivity unless a leaving group is present. The C=O at C4 and N=N moiety create electrophilic character, but the nitro group is not a typical leaving group. |

| C4 | Electrophile/Nucleophile | The carbonyl carbon is electrophilic and can react with certain nucleophiles (e.g., Grignard reagents), but this alters the core structure. The oxygen can be protonated or alkylated. |

| C5, C6, C7, C8 (Benzene Ring) | Electrophile | Primary site for electrophilic aromatic substitution (e.g., nitration, halogenation). Regioselectivity is directed by the fused ring, favoring positions C6 and C8. |

| N1 (Amide N-H) | Base/Electrophile | The N-H proton is acidic and can be removed by a base. The resulting anion can be alkylated or acylated with suitable electrophiles. |

Introduction of Nitro Group (Specific to 3-position or general nitration)

The introduction of a nitro group at the 3-position of the cinnolin-4(1H)-one ring is a crucial step in the synthesis of the target compound. This functionalization is typically achieved through electrophilic nitration. The reactivity of the cinnoline ring is influenced by the substituents present. For instance, the nitration of 6-bromo-7-fluorocinnolin-4-ol has been successfully carried out using a mixture of concentrated nitric acid and sulfuric acid. This reaction proceeds by stirring the substrate in concentrated nitric acid at 0°C, followed by the careful dropwise addition of concentrated sulfuric acid. The reaction mixture is then heated to 60°C for several hours to afford 6-bromo-7-fluoro-3-nitrocinnolin-4-ol.

Another study on the nitration of chloro-(5,6,7,8)-4-hydroxycinnolines revealed that treatment with nitric acid alone can lead to the formation of 3-nitro-derivatives. rsc.org The direction of substitution is primarily dictated by the 1,2-diaza-grouping within the cinnoline system. rsc.org These findings suggest that direct nitration of the cinnolin-4(1H)-one scaffold is a viable method for introducing the nitro group at the desired position.

Table 1: Nitration Conditions for Cinnolinone Derivatives

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-bromo-7-fluorocinnolin-4-ol | conc. HNO₃, conc. H₂SO₄ | 0°C to 60°C, 3 hrs | 6-bromo-7-fluoro-3-nitrocinnolin-4-ol | Patent CA3111994A1 |

Halogenation at Position 3 (e.g., using N-halosuccinimides or Br₂)

The introduction of a halogen atom at the 3-position of the cinnolin-4(1H)-one ring system provides a versatile handle for further functionalization through cross-coupling reactions. While direct halogenation of this compound is not extensively documented, methods for the halogenation of related quinolinone systems can provide valuable insights. For instance, 3-chloro-4-methylquinolin-2(1H)-one has been synthesized, indicating that direct chlorination of the heterocyclic ring is possible.

Furthermore, the synthesis of 3-bromoquinoline-2(1H)-thiones has been achieved from 2-(2,2-dibromoethenyl)phenyl isothiocyanates through a reaction with butyllithium, followed by an aqueous workup. This methodology, although not a direct halogenation of a pre-existing ring, demonstrates a route to 3-bromo substituted quinolone analogues. The reactivity of the C3-position in cinnolin-4(1H)-ones towards electrophilic halogenating agents like N-bromosuccinimide (NBS) or bromine (Br₂) could be explored, potentially requiring optimization of reaction conditions to achieve the desired regioselectivity, especially in the presence of a deactivating nitro group.

Alkylation Reactions (e.g., N-alkylation)

N-alkylation of the cinnolin-4(1H)-one scaffold is a common strategy to introduce structural diversity and modulate the compound's physicochemical properties. The nitrogen atom at the 1-position (N1) is a primary site for alkylation. Studies on the alkylation of related heterocyclic systems, such as quinazolin-4(3H)-ones, have shown that the reaction of the heterocycle with alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) leads to N-alkylation products. This methodology can be applied to this compound to generate a library of N-substituted derivatives.

For instance, the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) under basic conditions resulted in the formation of the corresponding N-alkylated product. juniperpublishers.com Similarly, the reaction of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF at elevated temperatures exclusively yielded the N-alkylation product. juniperpublishers.com These examples suggest that a similar approach would be effective for the N-alkylation of this compound.

Table 2: N-Alkylation of Heterocyclic Scaffolds

| Heterocycle | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 6,7-dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃/DMF | N-alkylated product | juniperpublishers.com |

Hydroxymethylation and Subsequent Derivatization

The introduction of a hydroxymethyl group at the 3-position of the cinnolin-4(1H)-one core can be a key step for creating derivatives with enhanced biological activity. This functional group can be further modified to introduce a variety of other moieties. Research has been conducted on 3-(hydroxymethyl)cinnoline-4(1H)-ones, which have been identified as dual inhibitors of protein phosphotyrosine phosphatase 1B (PTP1B) and T-cell protein phosphotyrosine phosphatase (TC-PTP). researchgate.net

The synthesis of these compounds can be envisioned through several routes, including the reaction of a suitable precursor with formaldehyde (B43269) or a protected equivalent. Once the hydroxymethyl group is in place, it can be derivatized through various reactions such as esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution, allowing for the synthesis of a wide array of derivatives. For example, 3-(hydroxymethyl)-1-(3-methylbenzoyl)cinnolin-4(1H)-one has been synthesized and characterized. derpharmachemica.com

Catalytic Approaches in Cinnolinone Synthesis

Modern catalytic methods offer efficient and atom-economical routes to the cinnolinone scaffold, often proceeding under mild conditions with high functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Reaction for Intramolecular Cyclization)

The intramolecular Heck reaction is a powerful tool for the construction of cyclic and heterocyclic compounds. libretexts.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. While specific examples for the direct synthesis of this compound via an intramolecular Heck reaction are not prevalent, the general strategy can be applied to construct the core cinnolinone ring system.

The synthesis would typically involve a precursor containing both an o-haloaryl group and a suitably positioned alkene tethered to a nitrogen atom. Upon treatment with a palladium catalyst, intramolecular cyclization would occur to form the dihydrocinnolinone, which could then be oxidized to the aromatic cinnolinone. The intramolecular Heck reaction offers advantages such as high regioselectivity, which is governed by steric factors in the cyclization step. libretexts.org

Dehydrogenative Cyclization (e.g., Cu-catalyzed)

Copper-catalyzed dehydrogenative cyclization has emerged as a valuable method for the synthesis of nitrogen-containing heterocycles. A notable example is the copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones to afford cinnolines. nih.gov This reaction likely proceeds through a C-H activation mechanism, followed by intramolecular cyclization and subsequent dehydrogenation to form the aromatic ring system.

This methodology can be adapted for the synthesis of cinnolin-4(1H)-ones by using appropriately substituted hydrazone precursors. The use of copper as a catalyst is advantageous due to its low cost and toxicity compared to other transition metals. The reaction often utilizes air or another oxidant for the dehydrogenation step, making it an environmentally friendly approach.

Lewis Acid-Catalyzed Reactions

Lewis acid catalysis offers a powerful tool for accelerating and controlling the selectivity of organic reactions, including the synthesis of heterocyclic compounds. In the context of cinnoline synthesis, Lewis acids can activate substrates, facilitate cyclization, and influence regioselectivity. While specific literature on the Lewis acid-catalyzed synthesis of this compound is nascent, analogies can be drawn from the synthesis of related N-heterocycles like quinolines and quinazolinones. mdpi.comrsc.org

Lewis acids such as stannous chloride (SnCl₂), zinc chloride (ZnCl₂), and scandium triflate (Sc(OTf)₃) are employed to enhance the efficiency of cyclization reactions. bookscape.com For instance, a proposed application in cinnolinone synthesis would involve the Lewis acid-catalyzed condensation of a suitably substituted 2-hydrazinobenzaldehyde with a nitro-containing active methylene compound. The Lewis acid would coordinate to a carbonyl or nitro group, increasing the electrophilicity of the carbon atom and facilitating the intramolecular cyclization step, which is often the rate-determining step. This activation can lead to milder reaction conditions, shorter reaction times, and improved yields compared to uncatalyzed thermal methods. mdpi.combookscape.com

The choice of Lewis acid and solvent is critical for optimizing the reaction. The table below illustrates potential Lewis acids and their roles in analogous heterocyclic syntheses, which could be adapted for nitrocinnolinone synthesis.

| Lewis Acid Catalyst | Potential Role in Synthesis | Expected Advantages |

| Stannous Chloride (SnCl₂) ** | Activation of carbonyl groups for nucleophilic attack. | Low cost, effective under benign conditions. bookscape.com |

| Scandium Triflate (Sc(OTf)₃) | Strong activation, tolerant to water. | High catalytic activity, potential for recyclability. |

| Iron(III) Chloride (FeCl₃) | Promotes cyclization and dehydration steps. | Inexpensive, environmentally benign metal. |

| Zinc Chloride (ZnCl₂) ** | Facilitates Friedel-Crafts type cyclizations. | Moderate reactivity, good for sensitive substrates. |

Research into rhodium(III)-catalyzed synthesis of cinnolinium salts from azobenzenes and alkynes also highlights the potential of transition metal Lewis acidity in constructing the cinnoline core, which could be further functionalized to yield the target compound. nih.gov

Advanced Synthetic Considerations

Multi-Step Synthesis Planning and Optimization of Reaction Sequences

Multi-step synthesis is fundamental to constructing complex organic molecules from simpler, commercially available starting materials. The planning process often involves retrosynthesis, where the target molecule is deconstructed into simpler precursors. For this compound, a retrosynthetic analysis might involve disconnecting the N1-N2 and C3-C4 bonds, suggesting a precursor like a 2-amino-α-nitroacetophenone derivative that can be diazotized and cyclized.

Optimization of a reaction sequence is a critical aspect of multi-step synthesis. whiterose.ac.uk This involves systematically refining each step to maximize the yield and purity of the product while minimizing waste and reaction time. Key parameters for optimization include:

Catalyst Selection: Choosing the most efficient and selective catalyst for each transformation.

Solvent Effects: Investigating different solvents to improve solubility, reaction rates, and product isolation.

Temperature and Pressure: Fine-tuning these parameters to control reaction kinetics and minimize side-product formation. rjpn.org

Reagent Stoichiometry: Adjusting the ratio of reactants to ensure complete conversion of the limiting reagent.

Automated systems and design of experiments (DoE) methodologies can be employed to efficiently explore the reaction parameter space and identify optimal conditions for each step in the sequence. whiterose.ac.uk

Convergent Synthesis Strategies

Comparison of Linear vs. Convergent Synthesis Yields (Assuming an 80% yield for each reaction step)

| Number of Steps | Linear Synthesis Overall Yield | Convergent Synthesis Overall Yield* |

|---|---|---|

| 2 | 64% | 64% |

| 4 | 41% | 51.2% |

| 6 | 26% | 41% |

| 8 | 17% | 32.8% |

*Calculated for a strategy where two fragments of equal length are synthesized and then combined.

For this compound, a convergent approach could involve the synthesis of two key fragments:

Fragment A: A substituted 2-aminophenyl precursor.

Fragment B: A two-carbon unit containing the nitro group, such as nitroacetic acid or a derivative.

Green Chemistry Principles in Nitrocinnolinone Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. rjpn.org These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rjpn.org Cascade or domino reactions, which combine multiple transformations into a single operation, are particularly effective in this regard. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or bio-derived solvents such as γ-valerolactone. rsc.org Solvent-free reactions, using techniques like mechanochemical grinding, represent an even more sustainable approach. mdpi.com

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netijpsjournal.com Reactions should be designed to proceed at ambient temperature and pressure whenever possible. rjpn.org

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. Biocatalysis, which uses enzymes to perform chemical transformations, offers high selectivity under mild, aqueous conditions. mdpi.com

For example, a greener synthesis of a nitrocinnolinone precursor could involve an iron-catalyzed reduction of a nitroarene followed by an acid-catalyzed Paal-Knorr condensation in a one-pot cascade process, using a green reductant like formic acid. nih.gov

Chemical Reactivity and Mechanistic Pathways of 3 Nitrocinnolin 4 1h One

General Reactivity Profile of the Nitrocinnolinone Scaffold

The cinnoline (B1195905) ring system is an aromatic heterocycle that can undergo reactions characteristic of benzene (B151609) rings, such as electrophilic attack. pnrjournal.com However, the presence of the electron-withdrawing pyridazinone ring and the powerful nitro group at the 3-position significantly modifies this reactivity. The scaffold of 3-Nitrocinnolin-4(1H)-one is characterized by a highly electron-deficient aromatic system, which profoundly influences its reaction pathways.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The reaction generally proceeds through a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For this compound, the benzene portion of the scaffold is severely deactivated towards electrophilic attack. This deactivation stems from the potent electron-withdrawing effects of two key groups:

The nitro group (-NO₂) at the C3 position is one of the strongest deactivating groups due to both resonance and inductive effects. It withdraws electron density from the entire ring system. youtube.com

Substituents on an aromatic ring not only affect its reactivity but also direct incoming electrophiles to specific positions. libretexts.org In this case, the existing functionalities direct electrophiles primarily to the C6 and C8 positions of the benzene ring. However, the profound deactivation of the ring means that forcing conditions (e.g., high temperatures, strong acid catalysts) would be required to achieve any substitution, and yields are expected to be low. Standard electrophilic reactions like nitration, halogenation, or Friedel-Crafts alkylation are challenging on such an electron-poor system. masterorganicchemistry.com

Nucleophilic Addition and Substitution Reactions

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient center (electrophile), displacing a leaving group. masterorganicchemistry.com The electron-deficient nature of the this compound scaffold makes it a prime candidate for nucleophilic reactions. The strong electron-withdrawing capacity of the nitro group makes the C3 position, to which it is attached, highly electrophilic.

A nucleophile can attack this electron-poor C3 position, potentially leading to an addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr), provided there is a suitable leaving group or subsequent rearrangement. The pyridazinone ring itself contains electrophilic sites. The carbonyl carbon (C4) is susceptible to attack by nucleophiles, and the C=N double bond could also undergo addition reactions under certain conditions. These reactions are facilitated because the aromatic system is capable of stabilizing the negative charge developed in the intermediate (a Meisenheimer-like complex).

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several key transformations, with its reduction being the most prominent.

Reduction of the Nitro Group to Amine Functionalities

The reduction of an aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis. masterorganicchemistry.com This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group (-NH₂), fundamentally altering the electronic properties and reactivity of the aromatic ring. A wide array of reagents can accomplish this transformation, ranging from catalytic hydrogenation to dissolving metal reductions. wikipedia.org

The reduction of this compound to 3-Aminocinnolin-4(1H)-one can be achieved using several established methods. The choice of reagent can be critical to avoid the reduction of other functionalities in the molecule, such as the carbonyl group or the heterocyclic ring.

| Reagent System | Typical Conditions | Selectivity and Notes |

|---|---|---|

| H₂, Pd/C | Hydrogen gas, Palladium on Carbon catalyst, often in Ethanol or Ethyl Acetate | Highly efficient and clean, but can also reduce other susceptible groups. |

| Fe, HCl or Fe, NH₄Cl | Iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid). mdpi.com | A classic, cost-effective method. Generally selective for the nitro group. |

| SnCl₂, HCl | Stannous chloride in concentrated hydrochloric acid. | A common laboratory method, effective for a wide range of substrates. |

| NaBH₄, NiCl₂ or CoCl₂ | Sodium borohydride (B1222165) in the presence of a transition metal salt. | Offers milder reaction conditions compared to some acid-based systems. |

| Sodium Dithionite (B78146) (Na₂S₂O₄) | Aqueous or alcoholic solution. | A mild reducing agent, often used when other functional groups are sensitive to harsher conditions. |

Impact of the Nitro Group on Ring System Reactivity

The nitro group is a powerful modulator of the chemical reactivity of the cinnolinone ring system. Its influence is twofold:

Deactivation towards Electrophiles: As an exceptional electron-withdrawing group, the nitro group pulls electron density away from the aromatic π-system. This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. As discussed in section 3.1.1, this effect makes electrophilic aromatic substitution significantly more difficult.

Activation towards Nucleophiles: Conversely, by withdrawing electron density, the nitro group makes the ring system more electron-poor and thus more susceptible to attack by nucleophiles. It activates the ring for Nucleophilic Aromatic Substitution (SNAr) reactions, particularly at positions ortho and para to itself, by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.

Reactivity at the Cinnolinone Ring System

Beyond the reactions influenced by the nitro group, the core cinnolinone structure possesses other reactive sites. The heterocyclic part of the molecule, specifically the lactam functionality (a cyclic amide), offers avenues for further chemical modification.

N-H Acidity and Alkylation: The proton attached to the N1 nitrogen is part of an amide-like system and is therefore acidic. It can be deprotonated by a suitable base to form an anion. This resulting nucleophilic nitrogen can then react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively. This provides a straightforward method for introducing substituents at the N1 position, which can be useful for modifying the molecule's properties. nih.gov

Carbonyl Group Reactivity: The C4 carbonyl group behaves like a typical amide carbonyl. While less reactive than a ketone or aldehyde carbonyl, it can still undergo reactions with very strong nucleophiles or be reduced under harsh conditions (e.g., using powerful reducing agents like lithium aluminum hydride), though this may also affect the nitro group and other parts of the ring system.

Reactions at the Carbonyl Moiety (C-4)

The carbonyl group at the C-4 position of this compound is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is significantly influenced by the electron-withdrawing nature of the adjacent nitro group and the aromatic ring system. This enhanced electrophilicity facilitates reactions with a variety of nucleophiles.

Common reactions at the C-4 carbonyl include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting 4-hydroxy-3-nitrocinnoline can serve as a precursor for further functionalization.

Reaction with Grignard Reagents: Organometallic reagents like Grignard reagents (RMgX) can add to the carbonyl carbon, leading to the formation of tertiary alcohols after acidic workup. This provides a route for the introduction of various alkyl or aryl substituents at the C-4 position.

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, employing phosphorus ylides. This allows for the extension of the carbon framework at the C-4 position.

Formation of Hydrazones and Oximes: Condensation reactions with hydrazine (B178648) and its derivatives or hydroxylamine (B1172632) lead to the formation of the corresponding hydrazones and oximes. These derivatives can be valuable intermediates for the synthesis of more complex heterocyclic systems.

| Reaction Type | Reagent | Product Type |

| Reduction | NaBH₄ or LiAlH₄ | 4-Hydroxy-3-nitrocinnoline |

| Grignard Reaction | RMgX, then H₃O⁺ | 4-Alkyl/Aryl-4-hydroxy-3-nitrocinnoline |

| Wittig Reaction | Ph₃P=CHR | 4-Alkylidene-3-nitrocinnoline |

| Condensation | H₂NNH₂ or NH₂OH | 4-Hydrazono/Oximino-3-nitrocinnoline |

Reactions at the Nitrogen Atoms (N-1, N-2)

The cinnolinone ring possesses two nitrogen atoms, N-1 and N-2, which can participate in various reactions, most notably alkylation and acylation. The reactivity of these nitrogen atoms is influenced by the electronic effects of the substituents on the ring.

N-Alkylation: The hydrogen atom on the N-1 nitrogen is acidic and can be removed by a base to form an anion. This anion can then react with alkyl halides or other electrophilic alkylating agents to yield N-1 alkylated products. The regioselectivity of alkylation (N-1 vs. O-alkylation at the C-4 carbonyl tautomer) can be controlled by the choice of base and reaction conditions.

N-Acylation: Similar to alkylation, acylation at the N-1 position can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the N-1 nitrogen, which can modify the electronic properties and steric environment of the molecule.

The N-2 atom, being part of an N=N double bond, is generally less nucleophilic than N-1. However, it can be involved in reactions such as quaternization with potent alkylating agents or coordination with metal centers.

Functionalization and Derivatization at C-3 and Aromatic Ring

The presence of the nitro group at the C-3 position and the fused benzene ring opens up avenues for a range of functionalization and derivatization reactions.

Nucleophilic Aromatic Substitution (SNAr) at C-3: The strong electron-withdrawing nitro group at C-3 makes this position susceptible to nucleophilic attack, potentially leading to the displacement of the nitro group by a suitable nucleophile. The feasibility of this reaction depends on the nature of the nucleophile and the reaction conditions.

Reduction of the Nitro Group: The C-3 nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl). The resulting 3-aminocinnolin-4(1H)-one is a key intermediate for the synthesis of a wide array of derivatives, including amides, sulfonamides, and diazotization products.

Electrophilic Aromatic Substitution on the Benzene Ring: The fused benzene ring can undergo electrophilic aromatic substitution reactions. The directing effect of the cinnolinone core and the nitro group will influence the position of substitution. Due to the deactivating nature of the heterocyclic ring and the nitro group, harsh reaction conditions may be required for these transformations. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Mechanistic Elucidation of Key Reactions Involving this compound

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting reaction outcomes and designing synthetic strategies.

Detailed Reaction Mechanisms of Annulations and Cyclizations

Annulation and cyclization reactions are powerful tools for constructing complex polycyclic systems from this compound. For instance, the 3-amino derivative, obtained from the reduction of the nitro group, can serve as a building block for annulation reactions.

A plausible mechanism for a [3+2] annulation reaction involving the 3-amino derivative with a suitable dielectrophile could proceed via a stepwise Michael addition followed by an intramolecular cyclization. The initial step would involve the nucleophilic attack of the amino group onto one of the electrophilic centers of the reaction partner. This would be followed by an intramolecular cyclization, where a nucleophilic center within the newly formed adduct attacks the second electrophilic site, leading to the formation of a new five-membered ring fused to the cinnolinone core.

Influence of Catalysts on Reaction Pathways

Catalysts can play a pivotal role in modulating the reactivity and selectivity of reactions involving this compound.

Acid Catalysis: In reactions involving the carbonyl group, such as acetal (B89532) formation, acid catalysts protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

Base Catalysis: For reactions such as N-alkylation, a base is essential to deprotonate the N-1 nitrogen, generating the nucleophilic anion required for the reaction. The choice of base can influence the regioselectivity of the reaction.

Transition Metal Catalysis: Transition metal catalysts, such as palladium or copper, can be employed for cross-coupling reactions on the aromatic ring. For example, after conversion of a position on the benzene ring to a halide, Suzuki or Heck coupling reactions can be used to introduce new carbon-carbon bonds. These catalysts operate through a catalytic cycle typically involving oxidative addition, transmetalation (for Suzuki coupling), migratory insertion (for Heck coupling), and reductive elimination steps.

Stereochemical Aspects of Reactions

Reactions involving this compound can lead to the formation of chiral centers, making the stereochemical outcome an important consideration.

Reactions at the C-4 Carbonyl: Nucleophilic addition to the prochiral C-4 carbonyl group can generate a new stereocenter. In the absence of a chiral influence, a racemic mixture of enantiomers will be formed. However, the use of chiral reducing agents or chiral nucleophiles can induce stereoselectivity, leading to the preferential formation of one enantiomer over the other.

Diastereoselectivity in Annulation Reactions: When annulation reactions create multiple new stereocenters, the relative stereochemistry of these centers becomes important. The diastereoselectivity of such reactions is often governed by steric and electronic factors in the transition state of the ring-forming step. Computational modeling can be a valuable tool for predicting and understanding the observed diastereoselectivity.

For example, in a hypothetical diastereoselective synthesis of a derivative, the approach of the reagent to the cinnolinone scaffold would be dictated by the existing stereochemistry and the steric hindrance of the substituents, leading to the formation of one diastereomer in excess.

Spectroscopic and Crystallographic Techniques for Structural Elucidation of 3 Nitrocinnolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by providing information about the local magnetic fields around atomic nuclei. omicsonline.org For 3-Nitrocinnolin-4(1H)-one, various NMR experiments are used to map out the proton and carbon environments and their connectivity.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and the connectivity between neighboring protons. ubc.ca In this compound, the spectrum is expected to show distinct signals for the four protons on the benzene (B151609) ring and one proton on the nitrogen atom (N-H).

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group (-NO₂) and the carbonyl group (C=O), which tend to deshield nearby protons, causing them to resonate at a lower field (higher ppm values). The protons on the benzene ring (H-5, H-6, H-7, and H-8) would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The N-H proton is expected to appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.

Spin-spin coupling between adjacent protons provides connectivity information. For instance, H-5 would couple with H-6, appearing as a doublet, and H-8 would couple with H-7, also as a doublet. The H-6 and H-7 protons would each be split by their two neighbors, resulting in more complex patterns like triplets or doublets of doublets. ubc.ca

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~8.2 - 8.4 | Doublet (d) | ~8.0 |

| H-6 | ~7.6 - 7.8 | Triplet (t) or Doublet of Doublets (dd) | ~7.5 - 8.0 |

| H-7 | ~7.9 - 8.1 | Triplet (t) or Doublet of Doublets (dd) | ~7.5 - 8.0 |

| H-8 | ~7.7 - 7.9 | Doublet (d) | ~8.0 |

| N1-H | >10 (variable) | Broad Singlet (br s) | N/A |

Carbon-13 NMR provides direct information about the carbon framework of a molecule. bhu.ac.in Since this compound possesses nine carbon atoms in unique chemical environments, its proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals. libretexts.org

The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap. oregonstate.edu The carbonyl carbon (C-4) is significantly deshielded and would appear far downfield, typically in the range of 160-180 ppm. The carbon atom attached to the nitro group (C-3) would also be downfield. Aromatic carbons generally resonate between 110 and 150 ppm. bhu.ac.inlibretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~145 - 150 |

| C-4 | ~170 - 175 |

| C-4a | ~140 - 145 |

| C-5 | ~125 - 130 |

| C-6 | ~120 - 125 |

| C-7 | ~130 - 135 |

| C-8 | ~115 - 120 |

| C-8a | ~135 - 140 |

| C-8b (placeholder for C=N) | ~150 - 155 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. omicsonline.orgnumberanalytics.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. numberanalytics.com For this compound, COSY would show cross-peaks between adjacent aromatic protons (H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their connectivity in the benzene ring. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the signals of directly attached carbon atoms. numberanalytics.com This allows for the definitive assignment of each proton to its corresponding carbon in the molecule's skeleton. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds apart. numberanalytics.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and piecing together different fragments of the molecule. For example, correlations from the N-H proton to C-4 and C-8a would help confirm the ring structure. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.com NOESY can provide information about the three-dimensional structure and conformation of the molecule. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The choice of ionization method is critical as it determines the nature of the resulting mass spectrum. uky.edu Ionization techniques are broadly categorized as "hard" or "soft." metwarebio.com

Electron Ionization (EI) : A hard ionization technique where high-energy electrons bombard the molecule, often causing extensive fragmentation. emory.eduyoutube.com While the molecular ion (M⁺•) may be weak or absent, the fragmentation pattern provides a structural "fingerprint" that can be used for identification. nist.gov

Electrospray Ionization (ESI) : A soft ionization technique ideal for polar and larger molecules. metwarebio.com It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. emory.edu This method is excellent for determining the molecular weight of this compound.

Chemical Ionization (CI) : A softer technique than EI, CI uses reagent gas ions to ionize the analyte molecule, usually through proton transfer. metwarebio.com This results in a strong signal for the protonated molecule [M+H]⁺ and less fragmentation than EI. youtube.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) : A soft ionization method primarily used for very large, non-volatile molecules like proteins. metwarebio.comyoutube.com The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization, typically producing singly charged ions. researchgate.net

Table 3: Summary of Ionization Methods for this compound

| Ionization Method | Type | Expected Primary Ion | Fragmentation |

|---|---|---|---|

| Electron Ionization (EI) | Hard | M⁺• | Extensive |

| Electrospray Ionization (ESI) | Soft | [M+H]⁺ | Minimal |

| Chemical Ionization (CI) | Soft | [M+H]⁺ | Low to Moderate |

| MALDI | Soft | [M+H]⁺ or [M+Na]⁺ | Minimal |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). measurlabs.comresearchgate.net This precision allows for the determination of the exact elemental formula of a compound. researchgate.net

For this compound, the molecular formula is C₉H₆N₂O₃. The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Calculated Exact Mass of C₉H₆N₂O₃: 190.0378 g/mol

An HRMS measurement confirming a mass very close to this value (e.g., within 5 ppm) provides strong evidence for the elemental formula C₉H₆N₂O₃, helping to distinguish it from other compounds that might have the same nominal mass of 190 g/mol . uantwerpen.benih.gov

Analysis of Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint that provides significant structural information. researchgate.netlibretexts.org The molecular ion peak (M+) establishes the molecular weight, while the fragment ions reveal the nature of the constituent parts of the molecule.

For this compound (molar mass: 191.14 g/mol ), the molecular ion peak would be expected at m/z = 191. The fragmentation is dictated by the stability of the resulting ions and neutral fragments. libretexts.org Key fragmentation pathways for aromatic nitro compounds often involve the nitro group. Common fragmentation steps include the loss of neutral molecules such as NO (loss of 30 amu), NO₂ (loss of 46 amu), and CO (loss of 28 amu), which is characteristic of cyclic ketones and lactams.

Predicted Fragmentation Pattern for this compound:

| m/z Value | Identity of Fragment | Neutral Loss |

|---|---|---|

| 191 | [M]⁺ | - |

| 161 | [M - NO]⁺ | NO |

| 145 | [M - NO₂]⁺ | NO₂ |

| 133 | [M - NO - CO]⁺ | NO, CO |

| 117 | [M - NO₂ - CO]⁺ | NO₂, CO |

| 104 | [C₇H₄N]⁺ | NO₂, CO, N |

This table represents a predicted fragmentation pattern based on the chemical structure and known fragmentation rules for related compounds. Actual experimental results may vary.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry, or MS/MS, is an advanced technique that involves multiple stages of mass analysis to probe the structure of ions in greater detail. wikipedia.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound at m/z 191) is selected, isolated, and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting product ions are then analyzed.

This technique is invaluable for establishing connectivity between different parts of a molecule. For instance, by selecting the fragment ion at m/z 161 ([M - NO]⁺) and subjecting it to a further round of fragmentation, one could observe the subsequent loss of CO (to give a peak at m/z 133). This confirms that the NO and CO units are lost from the same precursor, providing strong evidence for the cinnolinone ring structure containing a nitro group. This step-wise deconstruction of the molecule allows for the unambiguous piecing together of its structural puzzle.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. nist.gov It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are detected and plotted as a spectrum.

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its key functional groups. The presence of a lactam (cyclic amide) is confirmed by a strong carbonyl (C=O) stretching vibration and an N-H stretching vibration. The nitro group (NO₂) gives rise to two distinct, strong stretching bands. The aromatic nature of the cinnoline (B1195905) core is indicated by C-H and C=C stretching and bending vibrations.

Expected IR Absorption Bands for this compound:

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3100 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Amide C=O (Lactam) | Stretch | ~1680 - 1650 (strong) |

| Aromatic C=C | Stretch | ~1600, ~1475 |

| Nitro N-O | Asymmetric Stretch | ~1550 - 1520 (strong) |

| Nitro N-O | Symmetric Stretch | ~1350 - 1320 (strong) |

This table contains typical wavenumber ranges for the specified functional groups. The exact position of the peaks can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. science-softcon.de Molecules containing chromophores (light-absorbing groups) like aromatic rings, carbonyl groups, and nitro groups absorb UV or visible light, promoting electrons from a lower energy orbital to a higher energy one. The resulting spectrum is a plot of absorbance versus wavelength.

The structure of this compound contains an extended conjugated system encompassing the bicyclic aromatic ring, the carbonyl group, and the nitro group. This extensive conjugation is expected to result in strong absorption in the UV region. The spectrum would likely display multiple absorption bands corresponding to different electronic transitions, primarily π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The π → π* transitions, typical for aromatic and conjugated systems, are generally intense, while the n → π* transitions, associated with the lone pair electrons on the oxygen of the carbonyl group and the nitrogen atoms, are typically weaker. researchgate.netresearchgate.netnist.gov

Expected UV-Vis Absorption Maxima (λmax) for this compound:

| Electronic Transition | Associated Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Cinnolinone conjugated system | 250 - 350 |

This table provides an estimation of absorption ranges based on structurally similar nitro-substituted aromatic and heterocyclic compounds. The exact wavelengths and intensities depend on the solvent used.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

For this compound, a successful crystallographic analysis would confirm the planar nature of the cinnolinone ring system. It would also reveal the orientation of the nitro group relative to the ring; in many nitroaromatic compounds, the nitro group is slightly twisted out of the plane of the ring to relieve steric strain. nih.gov Furthermore, analysis of the crystal packing would show the intermolecular forces, such as hydrogen bonding (between the N-H proton of one molecule and the carbonyl or nitro oxygen of a neighboring molecule) and π-π stacking interactions between the aromatic rings, that govern the solid-state structure. researchgate.netunivie.ac.at

Expected Crystallographic Data Summary for this compound:

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Bond Lengths | Confirms C=O, N-O, C-N, C=C bond orders |

| Bond Angles | Confirms ring geometry and substituent positions |

This table outlines the type of information obtained from an X-ray crystallography experiment. Specific values can only be determined through experimental analysis.

Integrated Spectroscopic Data Analysis for Comprehensive Structure Assignment

The ultimate confirmation of the structure of this compound is achieved not by a single technique, but by the integration of all spectroscopic and crystallographic data. nih.govrsc.org Each method provides a piece of the puzzle, and together they form a coherent and self-consistent picture.

For example, the molecular weight from MS (191 amu) provides the molecular formula, C₈H₅N₃O₃. IR spectroscopy confirms the presence of the key functional groups: N-H, C=O, NO₂, and an aromatic ring. UV-Vis spectroscopy supports the existence of the extended conjugated system. MS/MS fragmentation data helps to piece together the core cinnolinone structure and the placement of the nitro group. Finally, X-ray crystallography provides the ultimate, high-resolution image of the molecule, confirming the connectivity and stereochemistry suggested by the spectroscopic methods. This integrated approach ensures a comprehensive and irrefutable assignment of the chemical structure.

Computational and Theoretical Studies on 3 Nitrocinnolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods allow for the theoretical investigation of molecules like 3-Nitrocinnolin-4(1H)-one, providing insights that complement experimental data.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of this compound, DFT would be employed to calculate its molecular geometry, electronic distribution, and other key properties. This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules.

Selection of Basis Sets and Functionals (e.g., B3LYP/6-31G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly used combination for organic molecules is the B3LYP hybrid functional with the 6-31G(d,p) basis set. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation. The 6-31G(d,p) basis set is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible and accurate description of the electron distribution in the molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Conformational analysis would further explore other stable or low-energy conformers of the molecule, which is crucial for understanding its dynamic behavior and interactions.

Calculation of Electronic Properties and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies and spatial distributions of the HOMO and LUMO of this compound would be critical in predicting its chemical reactivity and its behavior in electronic transitions.

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more likely to be reactive. The analysis of the HOMO-LUMO gap for this compound would provide insights into its kinetic stability and electrical properties.

Dipole Moment

In this compound, the presence of highly electronegative oxygen and nitrogen atoms, particularly in the nitro (NO₂) and carbonyl (C=O) groups, leads to a significant separation of charge. Computational models can predict the net dipole moment by calculating the charge distribution across the entire molecule. The nitro group, being a strong electron-withdrawing group, and the polar carbonyl group are expected to be the primary contributors to a large dipole moment. researchgate.net This high polarity influences the molecule's solubility in polar solvents and its interaction with other polar molecules and biological receptors. While precise values for this compound require specific calculations, studies on similar nitroaromatic compounds confirm that the magnitude and direction of the dipole moment are heavily influenced by such functional groups. researchgate.net

Charge Density and Mulliken Population Analysis

Charge density analysis provides a detailed map of the electron distribution within a molecule, highlighting areas that are electron-rich or electron-deficient. One of the most common methods to quantify this distribution and assign partial charges to individual atoms is the Mulliken population analysis. wikipedia.org This method partitions the total electron population among the atoms, providing insights into chemical bonding and reactivity. uni-muenchen.de

For this compound, a Mulliken analysis would be expected to show:

Significant negative partial charges on the oxygen atoms of the nitro and carbonyl groups due to their high electronegativity.

A positive partial charge on the nitrogen atom of the nitro group and the carbon atom of the carbonyl group.

The distribution of charges on the atoms of the cinnoline (B1195905) ring system would be influenced by the electron-withdrawing effects of the nitro and carbonyl substituents.

It is important to note that Mulliken charges are known to be highly dependent on the choice of the basis set used in the calculation, which can sometimes lead to unphysical results. wikipedia.orgq-chem.com Despite this limitation, the analysis remains a valuable tool for a qualitative understanding of the charge distribution and identifying potential sites for electrophilic or nucleophilic attack. uni-muenchen.de Alternative methods like Natural Population Analysis (NPA) or Hirshfeld population analysis can provide more stable and chemically intuitive charge assignments. chemrxiv.org

Below is a hypothetical table illustrating the kind of data a Mulliken population analysis would yield. The actual values would need to be determined through specific quantum chemical calculations.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| O (nitro) | -0.48 |

| O (nitro) | -0.48 |

| N (nitro) | +0.80 |

| C (carbonyl) | +0.60 |

| N1 (ring) | -0.25 |

| N2 (ring) | -0.15 |

| C3 (ring) | +0.10 |

| C4 (ring) | +0.20 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Electronegativity, Hardness, and Softness

Within the framework of conceptual Density Functional Theory (DFT), chemical concepts like electronegativity (χ), chemical hardness (η), and softness (S) can be quantified. These global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ): Defined as the negative of the chemical potential, it measures a molecule's ability to attract electrons. It is calculated as: χ = - (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): This property measures the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, indicating lower reactivity. nih.gov It is calculated as: η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability and higher reactivity. A "soft" molecule has a small HOMO-LUMO gap. nih.gov

For this compound, the presence of the electron-withdrawing nitro group would lower the energies of both HOMO and LUMO, affecting these reactivity descriptors. A large HOMO-LUMO gap would suggest high kinetic stability, while a small gap would imply higher chemical reactivity. nih.gov

| Descriptor | Formula | Expected Property for this compound |

| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 | High, indicating a strong ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Moderate to high, suggesting significant stability. |

| Chemical Softness (S) | 1 / η | Moderate to low, indicating lower polarizability. |

Note: This table describes expected trends. Actual values depend on specific DFT calculations.

Electronic Chemical Potential

The electronic chemical potential (μ) is a fundamental concept in DFT that measures the tendency of electrons to escape from a system. It is formally defined as the first derivative of the total energy (E) with respect to the number of electrons (N) at a constant external potential v(r). It is approximated using the energies of the frontier molecular orbitals:

μ = (E_HOMO + E_LUMO) / 2

The chemical potential is directly related to the negative of electronegativity (μ = -χ). nih.gov For this compound, a negative value for the chemical potential is expected, indicating that the molecule is stable and will not spontaneously lose electrons. This value is crucial for predicting the direction of charge transfer in a chemical reaction.

Theoretical Reactivity Indices

Theoretical reactivity indices derived from DFT calculations provide quantitative measures to predict how and where a molecule will react. researchgate.net These indices are essential for understanding the electrophilic and nucleophilic nature of different parts of a molecule.

Electrophilicity and Nucleophilicity Indices

The global electrophilicity index (ω) and nucleophilicity index (N) quantify a molecule's ability to act as an electron acceptor (electrophile) or electron donor (nucleophile), respectively.

Electrophilicity Index (ω): This index, introduced by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as: ω = μ² / (2η) = (E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO)) A high ω value indicates a strong electrophile. nih.gov Given the electron-deficient nature of the ring system due to the nitro group, this compound is expected to be a potent electrophile. semanticscholar.org

Local Reactivity Descriptors (e.g., Parr Functions)

These functions help distinguish reactivity at different sites for:

Nucleophilic attack (f⁺(r)): Identifies the most electrophilic sites, where the molecule is most likely to accept electrons.

Electrophilic attack (f⁻(r)): Identifies the most nucleophilic sites, prone to donating electrons.

Radical attack (f⁰(r)): Predicts sites susceptible to radical reactions.

Mechanistic Investigations through Computational Modeling

Detailed computational explorations into the reaction mechanisms involving this compound are currently absent from the scientific literature. Such studies are crucial for understanding the formation, stability, and reactivity of this compound.

Transition State Analysis for Reaction Pathways